

Introduction: A Multifunctional Tool for Chemical Biology

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Compound of Interest

Compound Name: 4-Azidobenzoyl chloride

CAS No.: 14848-01-2

Cat. No.: B080179

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4-Azidobenzoyl chloride (4-ABC) is a hetero-bifunctional crosslinking reagent that has become an indispensable tool in the fields of chemical biology, proteomics, and drug development. Its utility is derived from its unique molecular architecture, featuring two distinct reactive moieties: a highly reactive acyl chloride and a versatile aryl azide. The acyl chloride group allows for facile covalent modification of nucleophilic residues on biomolecules, such as lysine, while the aryl azide group serves as a latent photoreactive handle for covalent crosslinking or as a substrate for bioorthogonal "click" chemistry reactions.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, structure, synthesis, and critical applications of **4-Azidobenzoyl chloride**. We will delve into the causality behind experimental choices, provide validated protocols for its use, and emphasize the stringent safety measures required for handling this energetic and reactive compound.

Core Chemical Properties and Structure

The efficacy of **4-Azidobenzoyl chloride** stems directly from its structure, which marries the stable, yet photo-activatable, azide with the highly reactive acyl chloride.

Molecular Structure

The molecule consists of a benzene ring substituted at the 1 and 4 positions with a benzoyl chloride group and an azide group, respectively.

- IUPAC Name: **4-azidobenzoyl chloride**[\[1\]](#)
- CAS Number: 14848-01-2[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₇H₄ClN₃O[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Data

The quantitative properties of **4-Azidobenzoyl chloride** are summarized below, providing essential information for experimental design and safety considerations.

Property	Value	Source(s)
Molecular Weight	181.58 g/mol	[1] [3]
Melting Point	58-60 °C	[4]
Appearance	Not explicitly stated, but typically a solid at room temperature given its melting point.	
InChI Key	XXKYTTAVNYTVFC-UHFFFAOYSA-N	[1] [2] [3]
Canonical SMILES	<chem>C1=CC(=CC=C1C(=O)Cl)N=[N+]=[N-]</chem>	[1] [2] [5]

Synthesis and Characterization

While commercially available, understanding the synthesis of **4-Azidobenzoyl chloride** provides insight into its reactivity and potential impurities. The most common laboratory-scale synthesis involves the conversion of the corresponding carboxylic acid.

Synthetic Protocol: Chlorination of 4-Azidobenzoic Acid

This procedure is analogous to standard methods for converting carboxylic acids to acyl chlorides, such as the preparation of 4-hydroxybenzoyl chloride or o-chlorobenzoyl chloride.^[6]^[7] The primary challenge is ensuring the reaction is conducted under strictly anhydrous conditions to prevent hydrolysis of the acyl chloride product.

Principle: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which drives the reaction to completion.

Step-by-Step Methodology:

- **Preparation:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 4-azidobenzoic acid.
- **Reaction:** Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask, along with a catalytic amount of N,N-dimethylformamide (DMF) if necessary.
- **Heating:** Gently heat the reaction mixture to reflux (approx. 76 °C, the boiling point of thionyl chloride) under anhydrous conditions. The reaction is typically complete within 1-3 hours, often indicated by the cessation of gas evolution.
- **Work-up:** After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
- **Purification:** The resulting crude **4-Azidobenzoyl chloride** can be purified by recrystallization or vacuum distillation to yield the final product.

Spectroscopic Characterization

- **Infrared (IR) Spectroscopy:** The IR spectrum will show characteristic peaks for the key functional groups. A strong, sharp absorption is expected around 2100-2150 cm⁻¹ corresponding to the azide (N₃) asymmetric stretch. A strong carbonyl (C=O) stretching peak for the acyl chloride will appear at a high frequency, typically around 1770-1800 cm⁻¹.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^1H NMR: The aromatic region will display a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. Two doublets are expected, one for the protons ortho to the azide group and another for the protons ortho to the electron-withdrawing acyl chloride group.
- ^{13}C NMR: The spectrum will show distinct signals for the four unique aromatic carbons, plus a characteristic downfield signal for the carbonyl carbon of the acyl chloride.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule (181.0043 m/z for the monoisotopic mass).[1][2]

Core Applications in Research

The dual reactivity of **4-Azidobenzoyl chloride** enables its use in two powerful, distinct applications: photoaffinity labeling and bioconjugation via click chemistry.

Photoaffinity Labeling (PAL)

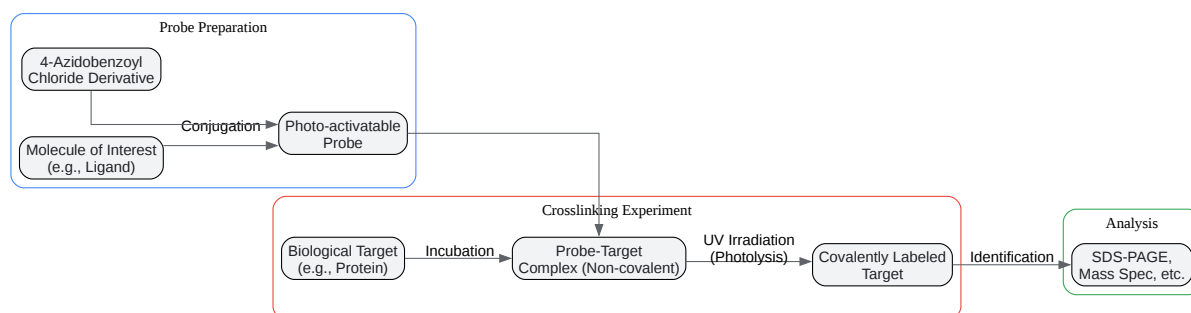
PAL is a technique used to identify the binding partners of a small molecule or to map binding sites within a protein. **4-Azidobenzoyl chloride** is a precursor for creating photo-activatable probes.

Principle: The aryl azide is photochemically inert until irradiated with UV light (typically 254-300 nm). Upon photolysis, it releases dinitrogen gas (N_2) to form a highly reactive triplet nitrene intermediate. This nitrene can then insert non-selectively into nearby C-H, N-H, or O-H bonds, forming a stable covalent crosslink with interacting molecules, such as a receptor protein.[8]

Experimental Workflow:

- **Probe Synthesis:** A molecule of interest (e.g., a drug candidate) is first derivatized with 4-azidobenzoic acid (often via an amide bond, using **4-Azidobenzoyl chloride**'s activated NHS ester counterpart for easier handling in aqueous buffers).
- **Incubation:** The resulting photo-probe is incubated with its biological target (e.g., cell lysate, purified protein) to allow for non-covalent binding.
- **Photolysis:** The sample is irradiated with UV light to activate the azide and form the covalent crosslink.

- Analysis: The covalently labeled target protein is identified using techniques such as gel electrophoresis, mass spectrometry, or western blotting.



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Caption: Workflow for a Photoaffinity Labeling Experiment.

Bioconjugation and "Plug-and-Play" Click Chemistry

The azide group is a key component of bioorthogonal "click" chemistry, a set of reactions that are rapid, high-yielding, and do not interfere with biological processes.^{[9][10][11]} **4-Azidobenzoyl chloride** is an excellent reagent for a "plug-and-play" approach to protein modification.^{[12][13][14]}

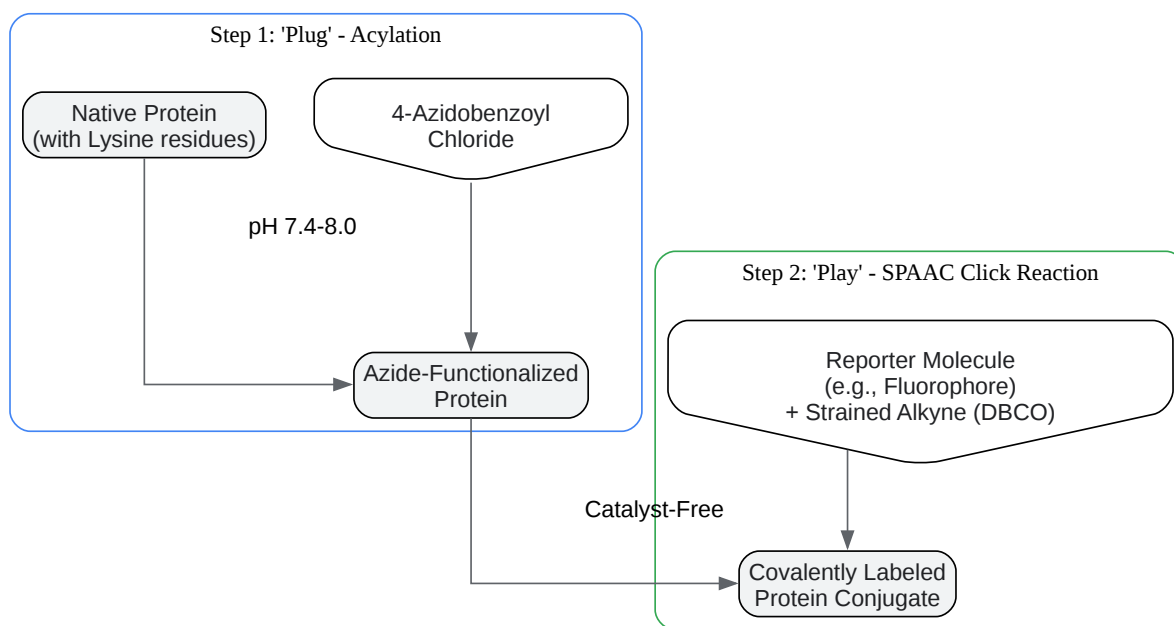
Principle:

- "Plug" Step: The acyl chloride of 4-ABC reacts with nucleophilic side chains on a protein, primarily the ϵ -amino group of lysine residues, to "plug" an azide handle onto the protein surface.

- "Play" Step: The azide-modified protein can then be "played" with by reacting it with a molecule containing a complementary strained alkyne (e.g., a cyclooctyne like DBCO or BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).^{[9][15][16]} This reaction is catalyst-free and can be performed in living systems.^{[11][17]}

Protocol: Lysine-Directed Azide Labeling of a Protein

- Buffer Preparation: Prepare a protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.0). Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.
- Reagent Preparation: Prepare a fresh stock solution of **4-Azidobenzoyl chloride** in a dry, water-miscible organic solvent like DMF or DMSO.
- Reaction: Add a molar excess (e.g., 10-20 fold) of the 4-ABC solution to the stirring protein solution. Allow the reaction to proceed for 1-2 hours at room temperature or 4 °C.
- Purification: Remove the unreacted reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
- Characterization: The resulting azide-functionalized protein is now ready for downstream SPAAC reactions with alkyne-modified fluorophores, drugs, or other probes.



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Caption: "Plug-and-Play" Protein Bioconjugation Workflow.

Safety, Handling, and Stability

CRITICAL NOTE: **4-Azidobenzoyl chloride** is a hazardous substance. It is classified as an unstable explosive and is corrosive.[2] A thorough risk assessment must be conducted before handling.

Hazard Identification

- GHS Classification: Causes severe skin burns and eye damage (H314); May cause damage to organs through prolonged or repeated exposure (H373).[1]

- Primary Hazards:
 - Explosive Potential: Aryl azides can be energetic and may decompose violently upon heating or shock.[2] When heated to decomposition, it emits toxic fumes of Cl^- and NO_x . [2]
 - Corrosive: As an acyl chloride, it reacts vigorously with water (including moisture in the air) to produce hydrochloric acid (HCl), which is highly corrosive to skin, eyes, and the respiratory tract.[18][19]
 - Lachrymator: Vapors are irritating to the eyes.[18]

Safe Handling and Storage

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield.[18][20]
- Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors and to contain any potential reactions.[18]
- Incompatible Materials: Avoid contact with water, alcohols, bases, and strong oxidizing agents.[21]
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. [18]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[18][20]

Conclusion

4-Azidobenzoyl chloride is a powerful and versatile reagent whose value is rooted in its dual-functional nature. The acyl chloride provides a direct and efficient means for attaching it to biomolecules, while the aryl azide offers a gateway to sophisticated applications in photoaffinity labeling and bioorthogonal click chemistry. Its ability to facilitate the identification of molecular interactions and the construction of complex bioconjugates makes it a cornerstone technology

in modern chemical biology and therapeutic development. However, its utility is matched by its hazardous properties, demanding meticulous attention to safety protocols to ensure its successful and safe application in the laboratory.

References

- SIELC Technologies. (2018, May 16). **4-Azidobenzoyl chloride**. Retrieved from [[Link](#)]
- ChemBK. (2024, April 10). **4-azidobenzoyl chloride**. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). **4-Azidobenzoyl chloride**. PubChem Compound Database. Retrieved from [[Link](#)]
- Ji, T. H. (1981). N,N'-Bis(4-azidobenzoyl)cystine--a Cleavable Photoaffinity Reagent. Journal of Biological Chemistry. Retrieved from [[Link](#)]
- LookChem. (n.d.). Cas 14848-01-2,**4-azidobenzoyl chloride**. Retrieved from [[Link](#)]
- ResearchGate. (2018, February). Acyl Fluorides: Fast, Efficient, and Versatile Lysine-Based Protein Conjugation via Plug-and-Play Strategy. Retrieved from [[Link](#)]
- Molbase. (n.d.). **4-Azidobenzoyl chloride** | CAS 14848-01-2. Retrieved from [[Link](#)]
- Wikipedia. (n.d.). Click chemistry. Retrieved from [[Link](#)]
- Digital Commons@Becker. (2024, November 13). Synthesis and evaluation of photoaffinity labeling reagents for identifying binding sites of sulfated neurosteroids on NMDA and GABAA receptors. Retrieved from [[Link](#)]
- PubChemLite. (n.d.). **4-azidobenzoyl chloride** (C7H4ClN3O). Retrieved from [[Link](#)]
- ResearchGate. (n.d.). 'Plug' and 'Play' strategy for antibody conjugation with 4-azidobenzoyl fluoroide linker. Retrieved from [[Link](#)]
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [[Link](#)]

- Royal Society of Chemistry. (2018, February 1). Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Retrieved from [[Link](#)]
- MDPI. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [[Link](#)]
- NIST. (n.d.). Benzoyl chloride, 4-chloro-. NIST Chemistry WebBook. Retrieved from [[Link](#)]
- Google Patents. (n.d.). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
- Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (2015, February 16). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. PMC. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). 4-Benzoylbenzoyl chloride. PubChem Compound Database. Retrieved from [[Link](#)]
- Anshul Specialty Molecules. (n.d.). 4-Chlorobenzoyl Chloride. Retrieved from [[Link](#)]

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Sources

- [1. 4-Azidobenzoyl chloride | C7H4ClN3O | CID 84668 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. guidechem.com \[guidechem.com\]](#)
- [3. 4-Azidobenzoyl chloride | SIELC Technologies \[sielc.com\]](#)
- [4. chembk.com \[chembk.com\]](#)
- [5. PubChemLite - 4-azidobenzoyl chloride \(C7H4ClN3O\) \[pubchemlite.lcsb.uni.lu\]](#)

- [6. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride - Google Patents \[patents.google.com\]](#)
- [7. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [8. Cas 14848-01-2,4-azidobenzoyl chloride | lookchem \[lookchem.com\]](#)
- [9. Click chemistry - Wikipedia \[en.wikipedia.org\]](#)
- [10. Click Chemistry \[organic-chemistry.org\]](#)
- [11. Vue d'ensemble des réactifs de chimie click \[sigmaaldrich.com\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
- [13. researchgate.net \[researchgate.net\]](#)
- [14. Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies - Organic & Biomolecular Chemistry \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [15. mdpi.com \[mdpi.com\]](#)
- [16. Topics \(Click Chemistry\) | Tokyo Chemical Industry Co., Ltd.\(APAC\) \[tcichemicals.com\]](#)
- [17. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. WERCS Studio - Application Error \[assets.thermofisher.com\]](#)
- [19. 4-Chlorobenzoyl Chloride \[anshulchemicals.com\]](#)
- [20. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [21. cdhfinechemical.com \[cdhfinechemical.com\]](#)
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